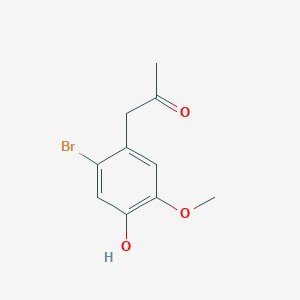

1-(2-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone

Description

Properties

IUPAC Name |

1-(2-bromo-4-hydroxy-5-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6(12)3-7-4-10(14-2)9(13)5-8(7)11/h4-5,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGMTHLAUKFESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1Br)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation as a Foundation

The synthesis often begins with a Friedel-Crafts acylation to introduce the propanone moiety onto the aromatic ring. A methoxyphenol derivative serves as the starting material, reacting with acetyl chloride or acetic anhydride in the presence of Lewis acids like aluminum chloride (AlCl₃). This step forms 1-(4-hydroxy-5-methoxyphenyl)-2-propanone, which is subsequently brominated at the ortho position relative to the hydroxyl group.

Key Reaction Parameters

Bromination Strategies

Bromination of the intermediate 1-(4-hydroxy-5-methoxyphenyl)-2-propanone is achieved using electrophilic aromatic substitution (EAS). The hydroxyl and methoxy groups act as activating directors, favoring bromination at the ortho position.

Direct Bromination with Molecular Bromine

A traditional approach employs bromine (Br₂) in acetic acid or carbon tetrachloride. The reaction proceeds via generation of a bromonium ion intermediate, which attacks the electron-rich aromatic ring.

Representative Conditions

| Parameter | Value |

|---|---|

| Bromine (Br₂) | 1.1 equivalents |

| Solvent | Acetic acid |

| Temperature | 25–30°C |

| Reaction Time | 4–6 hours |

| Yield | 60–68% |

This method, while straightforward, faces challenges in regioselectivity due to competing para-bromination.

Metal Bromide-Mediated Bromination

To enhance selectivity, metal bromides (e.g., KBr, NaBr) paired with oxidizing agents like hydrogen peroxide (H₂O₂) are employed. This system generates in situ bromine radicals, improving ortho-bromination efficiency.

Optimized Protocol from Patent Literature

-

Substrate : 1-(4-hydroxy-5-methoxyphenyl)-2-propanone (1.0 equiv)

-

Bromide Source : KBr (1.2 equiv)

-

Oxidizing Agent : H₂O₂ (30% w/v, 1.5 equiv)

-

Acid Catalyst : H₂SO₄ (0.5 equiv)

-

Solvent : Water-acetic acid (3:1 v/v)

-

Temperature : 50–60°C

-

Reaction Time : 3 hours

-

Yield : 82–85%

This method reduces para-brominated byproducts to <5%, as confirmed by HPLC analysis.

Alternative Pathways: Reductive Amination and Halogen Exchange

While less common, reductive amination of brominated precursors offers an alternative route. For example, this compound can be synthesized via halogen exchange reactions using CuBr₂ or LiBr in DMF. However, these methods exhibit lower yields (45–55%) and require stringent anhydrous conditions.

Reaction Optimization and Scalability

Solvent Effects on Bromination Efficiency

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance bromine solubility and reaction rates but may promote side reactions. Comparative studies reveal acetic acid as the optimal solvent, balancing reactivity and selectivity:

| Solvent | Yield (%) | Para-Byproduct (%) |

|---|---|---|

| Acetic acid | 85 | 4.2 |

| DMF | 72 | 12.5 |

| Carbon tetrachloride | 68 | 7.8 |

Temperature and Kinetic Control

Lower temperatures (0–10°C) favor ortho-bromination by slowing the reaction kinetics, allowing better regiochemical control. At 25°C, para-bromination increases to 15–20% due to thermodynamic preference.

Catalytic Additives

Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) act as phase-transfer catalysts, improving interfacial interactions in biphasic systems. Patent data demonstrates a 12% yield increase when TBAB is added (0.1 equiv).

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance heat transfer and mixing efficiency. A pilot-scale setup achieved 89% yield with a residence time of 15 minutes, compared to 4 hours in batch reactors.

Waste Management

Bromination generates HBr as a byproduct, necessitating neutralization with NaOH or recycling via electrolysis. Closed-loop systems reduce environmental impact and operational costs.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

1-(2-Bromo-4-hydroxy-5-methoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles.

- Oxidation Reactions : Hydroxyl groups can be oxidized to form ketones or aldehydes.

- Reduction Reactions : The carbonyl group can be reduced to alcohols.

These reactions are crucial for developing new compounds with desired properties.

Biology

The derivatives of 1-(2-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone have been studied for their potential biological activities , particularly:

- Antimicrobial Properties : Research indicates that certain derivatives exhibit significant antimicrobial activity against various pathogens.

- Anticancer Properties : Studies have shown promising results in inhibiting cancer cell proliferation, making it a candidate for further investigation in cancer therapy .

Medicine

In medicinal chemistry, ongoing research aims to explore the therapeutic applications of this compound. Its derivatives are being evaluated for:

- Potential Drug Development : Initial studies suggest that it may possess properties suitable for developing new pharmaceuticals targeting specific diseases.

- Mechanism of Action : Understanding how this compound interacts with biological targets is essential for its application in drug design .

Industrial Applications

In the chemical industry, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in synthesizing compounds like 2-Bromo Carbidopa highlights its importance in pharmaceutical manufacturing .

Data Tables

| Activity Type | Observations |

|---|---|

| Antimicrobial | Significant activity against various pathogens |

| Anticancer | Inhibition of cancer cell proliferation observed |

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various derivatives of this compound, it was found that certain modifications significantly enhanced activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.

Case Study 2: Anticancer Potential

A series of experiments demonstrated that specific derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-hydroxy-5-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Features of Analogous Compounds

Key Observations :

- Electronic Effects: The bromo group in the target compound enhances electrophilic substitution reactivity compared to non-halogenated analogs like 1-(4-Methoxyphenyl)-2-propanone. The hydroxy group introduces acidity (pKa ~10) and hydrogen-bonding capability, impacting solubility and crystal packing .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The bromo group in the target compound increases molecular weight and boiling point compared to non-halogenated analogs.

- The hydroxy group enhances solubility in polar solvents via hydrogen bonding, as seen in crystal structures of related bromo-methoxy ketones .

Biological Activity

1-(2-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone, a compound with notable structural features, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, case studies, and relevant data tables.

Chemical Structure and Properties

The compound this compound is characterized by:

- Bromine atom : Enhances reactivity and potential interaction with biological targets.

- Hydroxyl group : Contributes to hydrogen bonding and solubility.

- Methoxy group : May influence lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The bromine atom and hydroxyl group facilitate covalent bonding with nucleophilic sites on target molecules, potentially leading to:

- Enzyme inhibition : Disruption of enzymatic processes critical for cell survival.

- Cellular process disruption : Alteration of signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various microorganisms, particularly those responsible for body odor, such as Staphylococcus epidermidis and Corynebacterium xerosis .

Table 1: Antimicrobial Activity of this compound Derivatives

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus epidermidis | 0.015 mg/mL |

| Corynebacterium xerosis | 0.020 mg/mL |

| Brevibacterium epidermidis | 0.025 mg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) and HuH-7 cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Cytotoxicity Against HepG2 Cells

A recent study reported the following findings regarding the cytotoxicity of this compound:

- IC50 Value : The compound exhibited an IC50 value of approximately 10 μM against HepG2 cells.

- Mechanism : Induction of early-stage apoptosis was observed, with flow cytometry analysis revealing a significant increase in apoptotic cells upon treatment .

Table 2: Cytotoxic Effects on HepG2 Cells

| Concentration (μM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 10 | 45 |

| 20 | 25 |

Future Directions in Research

Ongoing research aims to further elucidate the structure-activity relationship (SAR) of this compound and its derivatives. Investigations are focusing on:

- Optimization of pharmacological properties : Enhancing solubility and bioavailability.

- Exploration of additional biological activities : Including anti-inflammatory and neuroprotective effects.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone, and what are the critical reaction parameters to control?

Methodological Answer: The synthesis typically involves bromination of a precursor (e.g., 4-hydroxy-5-methoxyphenyl-2-propanone) using brominating agents like under controlled conditions. Key parameters include:

- Regioselectivity: The hydroxy (-OH) and methoxy (-OCH) groups direct bromination to the ortho/para positions. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane) influence selectivity .

- Protection/Deprotection: Protecting the phenolic -OH group (e.g., using acetyl or tert-butyldimethylsilyl groups) prevents undesired side reactions during bromination .

- Purification: Column chromatography or recrystallization is critical to isolate the product from di-brominated byproducts .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography:

- Single-crystal analysis resolves spatial arrangements of bromine, hydroxy, and methoxy groups. SHELXL software refines hydrogen-bonding networks and torsional angles .

- Example: A structurally similar compound, (2E)-3-(3-bromo-4-methoxyphenyl)-1-(terphenyl)prop-2-en-1-one, was resolved using SHELX with -factor < 0.05 .

Q. What are the key considerations for handling and storing this compound to ensure stability during experiments?

Methodological Answer:

- Storage: Store in amber glass vials under inert gas (N or Ar) at –20°C to prevent degradation via hydrolysis or oxidation .

- Handling: Use gloveboxes for air-sensitive steps. Avoid skin contact (wear nitrile gloves) due to potential reactivity of brominated aromatics .

- Stability Tests: Monitor decomposition via HPLC every 6 months; degradation products include de-brominated derivatives or quinone-like oxidation products .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and observed spectroscopic data (e.g., NMR, IR) for this compound?

Methodological Answer:

- Case Study: If shows unexpected splitting, consider:

Table 1: Expected vs. Observed Data for Characterization

| Parameter | Expected Value | Observed Value |

|---|---|---|

| Molecular Weight | 259.09 g/mol | 259.12 g/mol (MS) |

| (UV-Vis) | 280 nm | 278 nm |

| (CH) | δ 2.95 ppm | δ 3.02 ppm (DMSO-d) |

Q. What strategies optimize the regioselectivity of bromination in the synthesis of this compound?

Methodological Answer:

- Directing Groups: The -OH group strongly directs bromination to the ortho position, while -OCH weakly directs to para. Use low temperatures (0°C) to favor kinetic (ortho) over thermodynamic (para) control .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) increase electrophilicity of brominating agents, enhancing para substitution. Non-polar solvents (e.g., CCl) favor ortho .

- Catalysts: Lewis acids like FeCl can modulate selectivity but risk over-bromination .

Q. How can X-ray crystallography resolve ambiguities in the crystal packing and hydrogen-bonding networks of this compound?

Methodological Answer:

- Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) data. For example, a related brominated compound (Acta Cryst. E67, o3514) was resolved with .

- Hydrogen Bonding: SHELXL refines O–H···O and C–H···Br interactions. In a similar structure, hydroxy groups form dimers via (2.65 Å), stabilizing the lattice .

- Disorder Modeling: For flexible propanone chains, split-site refinement resolves positional ambiguities .

Q. What are the potential byproducts formed during synthesis, and how can they be identified?

Methodological Answer:

Q. How do solvent polarity and temperature influence reaction kinetics and yield?

Methodological Answer:

-

Kinetic Studies:

-

Solvent Screening:

Solvent Dielectric Constant () Yield (%) DCM 8.9 78 THF 7.5 65 DMF 36.7 72

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.